molecular formula C9H9ClN2O B14610289 5-chloro-1-ethyl-1H-benzo[d]imidazol-2(3H)-one

5-chloro-1-ethyl-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B14610289
M. Wt: 196.63 g/mol
InChI Key: SZJVKHQNOWCSIC-UHFFFAOYSA-N
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Description

5-Chloro-1-ethyl-1H-benzo[d]imidazol-2(3H)-one is a synthetic benzimidazolone derivative of significant interest in medicinal chemistry and drug discovery. This compound features a chloro substituent at the 5-position and an ethyl group at the N-1 position of the benzimidazolone scaffold, a core structure recognized as a privileged scaffold in pharmacology . The benzimidazole nucleus is an integral pharmacophore in numerous therapeutic agents, and strategic substitution at the N-1 position is a well-established strategy to enhance biological activity and optimize drug-like properties . This compound serves as a key synthetic intermediate for the development of novel bioactive molecules. Scientific research indicates that N-substituted 6-chloro-1H-benzimidazole derivatives exhibit potent antibacterial activity against clinically relevant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli , with minimum inhibitory concentration (MIC) values as low as 2 µg/mL . Furthermore, such derivatives have demonstrated promising anticancer activity across a panel of human cancer cell lines, inducing apoptosis and showing IC50 values comparable to some established chemotherapeutic agents . The mechanism of action for these activities is multifaceted but is predicted to involve molecular interactions with critical biological targets such as dihydrofolate reductase (DHFR), a key enzyme in folate metabolism . Please Note: This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C9H9ClN2O

Molecular Weight

196.63 g/mol

IUPAC Name

6-chloro-3-ethyl-1H-benzimidazol-2-one

InChI

InChI=1S/C9H9ClN2O/c1-2-12-8-4-3-6(10)5-7(8)11-9(12)13/h3-5H,2H2,1H3,(H,11,13)

InChI Key

SZJVKHQNOWCSIC-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)Cl)NC1=O

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution with Ethyl Halides

The most widely reported method involves alkylation of 5-chloro-1H-benzimidazol-2(3H)-one using ethyl bromide or iodide in the presence of a base.

Procedure :

  • Reactants :
    • 5-Chloro-1H-benzimidazol-2(3H)-one (1.0 eq)
    • Ethyl bromide (1.5 eq)
    • Potassium carbonate (2.2 eq)
    • Tetra-n-butylammonium bromide (TBAB, 0.1 eq) as a phase-transfer catalyst
    • Solvent: Dimethylformamide (DMF)
  • Conditions :

    • Stir at room temperature for 6–8 hours.
    • Filter to remove salts, concentrate under reduced pressure, and purify via silica gel chromatography (ethyl acetate/hexane, 1:2).
  • Yield : 34–48%.

Mechanism :
The base deprotonates the N–H group of the benzimidazolone, enabling nucleophilic attack on the ethyl halide. TBAB enhances reactivity by solubilizing inorganic ions in the organic phase.

Microwave-Assisted Alkylation

Microwave irradiation improves reaction efficiency and reduces time.

Procedure :

  • Reactants :
    • 5-Chloro-1H-benzimidazol-2(3H)-one (1.0 eq)
    • Ethyl iodide (1.2 eq)
    • Cesium carbonate (2.5 eq)
    • Solvent: Acetonitrile
  • Conditions :

    • Irradiate at 150 W, 100°C, for 20 minutes.
    • Quench with water, extract with dichloromethane, and evaporate.
  • Yield : 62% (compared to 34% for conventional heating).

Cyclization of 4-Chloro-N-ethyl-o-phenylenediamine

Carbonylative Cyclization with Urea

This method constructs the benzimidazolone ring de novo from an ethyl-substituted diamine.

Procedure :

  • Reactants :
    • 4-Chloro-N-ethyl-o-phenylenediamine (1.0 eq)
    • Urea (2.0 eq)
    • Hydrochloric acid (conc., catalytic)
  • Conditions :

    • Reflux in ethanol at 80°C for 12 hours.
    • Neutralize with ammonia, filter, and recrystallize from ethanol.
  • Yield : 70–77%.

Mechanism :
Urea acts as a carbonyl source, facilitating cyclization via intramolecular nucleophilic attack and elimination of ammonia.

Phosgene-Mediated Cyclization

For higher yields, phosgene (or triphosgene) introduces the carbonyl group efficiently.

Procedure :

  • Reactants :
    • 4-Chloro-N-ethyl-o-phenylenediamine (1.0 eq)
    • Triphosgene (0.33 eq)
    • Solvent: Tetrahydrofuran (THF)
  • Conditions :

    • Stir at 0°C for 1 hour, then warm to room temperature for 3 hours.
    • Quench with aqueous sodium bicarbonate, extract with ethyl acetate, and concentrate.
  • Yield : 85%.

Comparative Analysis of Methods

Method Starting Material Conditions Yield Advantages Limitations
Alkylation with EtBr 5-Chloro-1H-benzimidazol-2(3H)-one RT, 6–8 hours 34–48% Simple, scalable Moderate yield
Microwave Alkylation 5-Chloro-1H-benzimidazol-2(3H)-one 100°C, 20 minutes 62% Fast, energy-efficient Specialized equipment required
Urea Cyclization 4-Chloro-N-ethyl-o-phenylenediamine Reflux, 12 hours 70–77% High yield, avoids alkylation step Requires diamine synthesis
Phosgene Cyclization 4-Chloro-N-ethyl-o-phenylenediamine 0°C to RT, 4 hours 85% Highest yield, fast Toxicity of phosgene

Characterization and Spectral Data

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 1.35 (t, J = 7.2 Hz, 3H, CH2CH3)
    • δ 4.12 (q, J = 7.2 Hz, 2H, NCH2)
    • δ 7.25–7.45 (m, 3H, aromatic)
    • δ 10.45 (s, 1H, NH, exchangeable).
  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C–N stretch).

Industrial-Scale Considerations

  • Cost-Effectiveness : The urea cyclization route is preferred for large-scale production due to low reagent costs and high yields.
  • Safety : Phosgene-based methods require stringent safety protocols, making alkylation or microwave methods more feasible for pilot plants.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-ethyl-1H-benzimidazol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-one derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted benzimidazole derivatives .

Scientific Research Applications

6-chloro-3-ethyl-1H-benzimidazol-2-one has numerous applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Substituent-Driven Activity Variations

The biological activity of benzoimidazolone derivatives is highly dependent on substitutions at positions 1, 3, and 3. Below is a comparative analysis of key analogues:

Structural and Functional Insights

Position 5 Modifications: Chlorine (Target Compound): Enhances electrophilicity and is critical for binding in enzyme inhibitors like PLD1/2. Halogenation at this position is common in kinase and phospholipase inhibitors . Sulfonamide (5b): Introduced in antitumor derivatives, sulfonamide groups improve solubility and hydrogen-bonding capacity, contributing to potent cytotoxicity (IC₅₀ = 2.6–9 µM against A549, HCC1937, and MDA-MB-468 cells) . Nitro Groups (Energetic Derivative): Replace chlorine in non-therapeutic applications, increasing detonation velocity (7.78 km/s vs. TNT’s 7.21 km/s) .

Position 1 Substituents :

  • Ethyl Group (Target Compound) : Balances lipophilicity and steric bulk, optimizing bioavailability compared to bulkier groups like benzyl or piperidinyl .
  • Benzyl/Piperidinyl (Halopemide) : Increases target selectivity for PLD isoforms but may reduce metabolic stability .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-chloro-1-ethyl-1H-benzo[d]imidazol-2(3H)-one, and how can their efficiency be optimized?

  • Answer : The synthesis typically involves alkylation of the benzimidazolone core. For example, reacting 1H-benzo[d]imidazol-2(3H)-one with ethyl bromide in the presence of tetra-nn-butylammonium bromide (TBAB) as a phase-transfer catalyst under mild conditions (40–60°C, 6–12 hours) yields the target compound. Optimization includes adjusting molar ratios (1:1.2 for benzimidazolone:alkylating agent), solvent selection (e.g., DMF or acetone), and post-reaction purification via recrystallization from ethanol/water mixtures . For derivatives with longer alkyl chains (e.g., nonyl or dodecyl), similar methods are scalable, but reaction times may increase to 24 hours for complete conversion .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

  • Answer : Key techniques include:

  • 1^1H and 13^{13}C NMR : To confirm substitution patterns and alkyl chain integration (e.g., ethyl group signals at δ ~1.2–1.4 ppm for CH3_3 and δ ~4.0–4.3 ppm for CH2_2) .
  • IR spectroscopy : Detection of carbonyl (C=O) stretching vibrations at ~1700–1750 cm1^{-1} and N-H bonds at ~3200 cm1^{-1} .
  • Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+^+ at m/z 211.05 for C9_9H9_9ClN2_2O) .
  • Elemental analysis : Confirms purity (>95%) and stoichiometry .

Q. What are the key considerations in selecting reaction conditions for N-alkylation of benzimidazolone derivatives?

  • Answer : Critical factors include:

  • Catalyst : TBAB enhances reactivity in biphasic systems .
  • Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Temperature : Moderate heating (40–60°C) balances reaction rate and side-product formation.
  • Alkylating agent : Ethyl bromide is preferred for short-chain derivatives; longer chains (e.g., dodecyl bromide) require extended reaction times .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Answer : Contradictions (e.g., ambiguous NMR signals or IR peaks) are addressed by:

  • Cross-validation : Combining X-ray crystallography (definitive bond-length/angle data) with NMR/IR .
  • Computational modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict spectroscopic profiles and optimize geometries .
  • Comparative analysis : Reference to structurally similar compounds (e.g., 5-chloro-1-nonyl derivatives) to identify consistent spectral patterns .

Q. What crystallographic approaches are recommended for determining the three-dimensional structure, and how does SHELX software facilitate this?

  • Answer : Single-crystal X-ray diffraction is the gold standard. Key steps include:

  • Data collection : High-resolution (<1.0<1.0 Å) data using Mo-Kα radiation.
  • Refinement : SHELXL refines atomic positions, thermal parameters, and hydrogen-bonding networks .
  • Handling challenges : SHELXD/SHELXE resolve twinned data or partial disorder in alkyl chains . For example, the ethyl group in 5-chloro-1-ethyl derivatives shows rotational disorder, modeled using split positions .

Q. How to design experiments to evaluate the compound's cytotoxicity using in vitro models?

  • Answer :

  • Cell lines : Use human cancer lines (e.g., MDA-MB-231) for SRB assays, which quantify cell viability via protein content .
  • Dose-response : Test concentrations (e.g., 0.1–100 µM) over 48–72 hours; calculate GI50_{50} values.
  • Controls : Include untreated cells and reference drugs (e.g., chloroquine) .
  • Mechanistic studies : Combine with apoptosis assays (Annexin V/PI staining) to differentiate cytostatic vs. cytotoxic effects.

Q. What strategies are effective in studying metabolic stability and potential metabolites?

  • Answer :

  • In vitro models : Incubate with liver microsomes (human/rat) and NADPH cofactors at 37°C for 1–4 hours .
  • Analytical methods : LC-MS/MS (Q-TOF) identifies metabolites via accurate mass shifts (e.g., +16 Da for hydroxylation) .
  • Metabolite prediction : Compare with structurally related drugs like domperidone, where 5-chloro derivatives undergo oxidative dealkylation or piperidine ring modification .

Q. How can researchers address low yields in multi-step synthesis routes involving nitration reactions?

  • Answer : For nitro derivatives (e.g., 5-amino-1,3,6-trinitro analogs):

  • Protection/deprotection : Use acetyl groups to shield reactive sites during nitration (H2_2SO4_4/HNO3_3, 0°C), improving yield from 11% to 48% .
  • Step monitoring : TLC/HPLC tracks intermediate purity; repurify before subsequent steps.
  • Alternative nitrating agents : Acetyl nitrate or NO2_2BF4_4 reduces side reactions in sensitive substrates .

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